2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride
Overview
Description
2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride, also known by its CAS Number: 1219976-75-6, is a chemical compound with a molecular weight of 310.75 . Its IUPAC name is 2-(2-(piperidin-2-yl)ethoxy)-5-(trifluoromethyl)pyridine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17F3N2O.ClH/c14-13(15,16)10-4-5-12(18-9-10)19-8-6-11-3-1-2-7-17-11;/h4-5,9,11,17H,1-3,6-8H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
The compound has a molecular weight of 310.75 . The linear formula is C13H18ClF3N2O . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Pharmaceutical Activity
Synthesis and Activity of Pyridine Derivatives : A study by Amr, Maigali, and Abdulla (2008) describes the synthesis of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, revealing their potential analgesic and antiparkinsonian activities (Amr, Maigali, & Abdulla, 2008).
Novel Hexahydro-Pyrazolo[4,3-c]pyridines Synthesis : Koshetova et al. (2022) detailed the synthesis of 7-Aryliden-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines, utilizing a Claisen-Schmidt reaction involving 1-(2-ethoxyethyl)piperidin-4-one (Koshetova et al., 2022).
Antimicrobial Activity of Pyridine Derivatives : Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives showing variable and modest antimicrobial activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Chemical Synthesis and Structural Studies
Synthesis of Piperidine-Alkanoic Acid Hydrochlorides : Tsui and Wood (1979) prepared piperidine-alkanoic acid hydrochlorides through the hydrogenation of corresponding pyridine-alkanoic acid hydrochlorides, providing insights into chemical synthesis methods (Tsui & Wood, 1979).
Azirine Strategy for Synthesizing Aminopyrroles : Khlebnikov, Funt, Tomashenko, and Novikov (2018) used a trifluoromethyl-containing building block for preparing trifluoromethyl-substituted aminopyrroles, demonstrating a novel synthetic approach (Khlebnikov et al., 2018).
CF3-Containing Spiro[indene-2,3′-piperidine] Derivatives Synthesis : Dai et al. (2012) presented a one-pot multi-component reaction to create CF3-containing spiro[indene-2,3′-piperidine] derivatives, highlighting advanced synthetic techniques (Dai et al., 2012).
Additional Applications and Syntheses
Synthesis of Trifluoromethyl Pyridine Derivatives : Zhi-li (2011) synthesized 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine from 1-(3-methylthiobut-1-phenyl)pyrrolidine, contributing to the body of knowledge on trifluoromethyl pyridine derivatives (Zhi-li, 2011).
β-Alkoxyl Vinyl Trifluoromethyl Sulfones Synthesis : Shizheng, Chao‐Yue, Guoling, and Qianli (1998) described the preparation of β-ethoxy vinyl trifluoromethyl sulfone, a new push-pull alkene, from trifluoromethanesulfonyl chloride and vinyl ether (Shizheng et al., 1998).
Ring-Chain Tautomerism in Trifluoromethyl-Containing Compounds : Pakalnis, Zerov, Yakimovich, and Alekseev (2014) explored the ring-chain equilibrium in trifluoromethyl-containing compounds, contributing to the understanding of their chemical behavior (Pakalnis et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-(2-piperidin-2-ylethoxy)-5-(trifluoromethyl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O.ClH/c14-13(15,16)10-4-5-12(18-9-10)19-8-6-11-3-1-2-7-17-11;/h4-5,9,11,17H,1-3,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPICIXKZFFLGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=NC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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